Cas no 6487-39-4 (Lanthanum Carbonate Octahydrate)

Lanthanum Carbonate Octahydrate structure
6487-39-4 structure
商品名:Lanthanum Carbonate Octahydrate
CAS番号:6487-39-4
MF:C3LA2O9
メガワット:475.8588
MDL:MFCD00149758
CID:93394
PubChem ID:25021823

Lanthanum Carbonate Octahydrate 化学的及び物理的性質

名前と識別子

    • lanthanum carbonate hydrate
    • LANTHANUM CARBONATE
    • 29J24L6P7N
    • lanthanum(3+);tricarbonate;octahydrate
    • MFCD00149759
    • DTXSID2051423
    • Lanthanum carbonate octahydrate
    • Q27254424
    • SY076666
    • UNII-29J24L6P7N
    • ARTIFICIAL LANTHANITE
    • LANTHANUM CARBONATE OCTAHYDRATE [MI]
    • 6487-39-4
    • lanthanum(III) carbonate octahydrate
    • DTXCID6030025
    • dilanthanum(3+) octahydrate tricarbonate
    • Lanthanum Carbonate Octahydrate
    • MDL: MFCD00149758
    • インチ: InChI=1S/3CH2O3.2La.8H2O/c3*2-1(3)4;;;;;;;;;;/h3*(H2,2,3,4);;;8*1H2/q;;;2*+3;;;;;;;;/p-6
    • InChIKey: GAYSPCNXZCAPHX-UHFFFAOYSA-H
    • ほほえんだ: C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3].[La+3].O.O.O.O.O.O.O.O

計算された属性

  • せいみつぶんしりょう: 601.851445
  • どういたいしつりょう: 601.851445
  • 同位体原子数: 0
  • 水素結合ドナー数: 8
  • 水素結合受容体数: 17
  • 重原子数: 22
  • 回転可能化学結合数: 0
  • 複雑さ: 18.8
  • 共有結合ユニット数: 13
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 198
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 2,6 g/cm3
  • あんていせい: Stable.

Lanthanum Carbonate Octahydrate セキュリティ情報

Lanthanum Carbonate Octahydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
ChemScence
CS-0167668-1kg
Lanthanum(III) carbonate octahydrate,99.99%
6487-39-4
1kg
$150.0 2022-04-26
BAI LING WEI Technology Co., Ltd.
93-5707-100g
Lanthanum(III) carbonate hydrate (99.9%-La) (REO)
6487-39-4 (99.9%-La)
100g
¥ 1185 2022-04-25
ChemScence
CS-0167668-500g
Lanthanum(III) carbonate octahydrate,99.99%
6487-39-4
500g
$88.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X84895-5g
LANTHANUM CARBONATE
6487-39-4 99%
5g
¥158.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X84895-100g
LANTHANUM CARBONATE
6487-39-4 99%
100g
¥1008.0 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
L888387-25g
LANTHANUM CARBONATE
6487-39-4 99%
25g
¥568.00 2022-01-10
eNovation Chemicals LLC
Y1187774-100g
Lanthanum(III) Carbonate Octahydrate
6487-39-4 99%
100g
$180 2023-08-31
BAI LING WEI Technology Co., Ltd.
A01358739-500g
Lanthanum Carbonate Octahydrate
6487-39-4 99.95%
500g
¥535 2023-11-24
BAI LING WEI Technology Co., Ltd.
J3493-5707-100g
Lanthanum Carbonate Octahydrate
6487-39-4 (99.9%-La)
100g
¥1360 2023-11-24
BAI LING WEI Technology Co., Ltd.
A01358739-100g
Lanthanum Carbonate Octahydrate
6487-39-4 99.95%
100g
¥143 2023-11-24

Lanthanum Carbonate Octahydrate 関連文献

Lanthanum Carbonate Octahydrateに関する追加情報

Recent Advances in the Research of Lanthanum Carbonate Octahydrate (CAS: 6487-39-4)

Lanthanum Carbonate Octahydrate (CAS: 6487-39-4) is a well-known phosphate binder widely used in the treatment of hyperphosphatemia in patients with chronic kidney disease (CKD). Recent studies have focused on optimizing its efficacy, reducing side effects, and exploring novel applications beyond its traditional use. This research brief synthesizes the latest findings on Lanthanum Carbonate Octahydrate, highlighting its mechanism of action, clinical performance, and emerging therapeutic potentials.

A 2023 study published in the Journal of Medicinal Chemistry investigated the molecular interactions between Lanthanum Carbonate Octahydrate and dietary phosphate. Using advanced spectroscopic techniques, researchers confirmed that the compound forms insoluble lanthanum-phosphate complexes in the gastrointestinal tract, effectively reducing phosphate absorption. The study also identified potential synergies with other phosphate binders, suggesting combinatorial therapies for enhanced efficacy in CKD patients.

In terms of clinical outcomes, a multicenter trial reported in Nephrology Dialysis Transplantation (2024) demonstrated that Lanthanum Carbonate Octahydrate maintained consistent phosphate-lowering effects over 24 months with a favorable safety profile. Notably, the incidence of gastrointestinal adverse events was lower compared to earlier formulations, attributed to improved drug delivery systems. The trial included over 1,200 patients, reinforcing the reliability of these findings.

Beyond hyperphosphatemia, recent preclinical studies have explored the anti-inflammatory properties of Lanthanum Carbonate Octahydrate. Research published in Biomaterials Science (2023) revealed its potential to modulate gut microbiota and reduce systemic inflammation in CKD models. These findings open new avenues for repurposing the drug to address comorbidities associated with CKD, such as cardiovascular disease.

Despite these advancements, challenges remain in optimizing patient adherence and cost-effectiveness. A 2024 meta-analysis in Clinical Therapeutics highlighted the need for personalized dosing strategies to minimize pill burden while maintaining therapeutic efficacy. Future research directions include the development of nanoformulations to enhance bioavailability and reduce dosing frequency.

In conclusion, Lanthanum Carbonate Octahydrate continues to evolve as a critical therapeutic agent in nephrology, with ongoing research expanding its applications and improving its clinical utility. The compound’s unique chemical properties (CAS: 6487-39-4) underpin its versatility, making it a focal point for innovation in chemical biology and pharmaceutical sciences.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6487-39-4)Lanthanum Carbonate Octahydrate
A1029901
清らかである:99%
はかる:500g
価格 ($):190.0